molecular formula C24H27N3O5 B10989115 7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide

7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No.: B10989115
M. Wt: 437.5 g/mol
InChI Key: PTCOENDDNFMAQU-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a complex organic compound known for its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Methoxylation: Introduction of the methoxy group at the 7th position can be achieved using methanol and a suitable catalyst.

    Morpholinoethoxy Substitution: The morpholinoethoxy group is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific receptors in the body. It acts as an antagonist to the 5-hydroxytryptamine 2A (5-HT2A) receptor, inhibiting the receptor’s activity and thereby modulating various physiological processes. The binding of the compound to the receptor prevents the natural ligand, serotonin, from activating the receptor, leading to a decrease in downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide is unique due to its specific substitution pattern, which confers high selectivity and affinity for the 5-HT2A receptor. This selectivity makes it a valuable tool in pharmacological research and a promising candidate for therapeutic development.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

7-methoxy-1-methyl-N-[3-(2-morpholin-4-ylethoxy)phenyl]-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H27N3O5/c1-26-16-21(23(28)20-7-6-18(30-2)15-22(20)26)24(29)25-17-4-3-5-19(14-17)32-13-10-27-8-11-31-12-9-27/h3-7,14-16H,8-13H2,1-2H3,(H,25,29)

InChI Key

PTCOENDDNFMAQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4

Origin of Product

United States

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